4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Synthetic Approaches : Studies have developed synthetic methodologies for thieno[2,3-d]pyrimidines and related compounds, showcasing their potential in generating diverse molecular structures for various biological applications. For instance, novel synthetic routes have been established for pyrrylthieno[2,3-d]pyrimidines, indicating their versatility in creating sulfur-, nitrogen-, and oxygen-containing heterocyclic rings (Bakhite, Geies, & El-kashef, 2002).
Antimicrobial and Antiprotozoal Activities : Several studies have highlighted the antimicrobial and antiprotozoal potential of thieno[2,3-d]pyrimidine derivatives. For example, compounds incorporating a sulfamoyl moiety have been synthesized and evaluated for their antimicrobial efficacy, showing moderate to high activity against various microorganisms (Darwish, 2014). Moreover, quaternary 2-phenylimidazo[1,2-a]pyridinum salts demonstrated significant antiparasitic activity, particularly against Trypanosoma rhodesiense (Sundberg et al., 1990).
Anticancer Activity : Compounds related to thieno[2,3-d]pyrimidines have shown promise as anticancer agents. For instance, new heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial activity, with several compounds exhibiting high activities that suggest potential anticancer applications (Azab, Youssef, & El‐Bordany, 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins in bacteria, thereby exerting an antimicrobial effect .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including analgesic, anti-inflammatory, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Properties
IUPAC Name |
2-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O4S3/c26-17(15-11-14-18(31-15)23-16-3-1-2-9-25(16)19(14)27)22-12-4-6-13(7-5-12)32(28,29)24-20-21-8-10-30-20/h1-11H,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHBDAOZUGYZCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)C(=O)N2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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